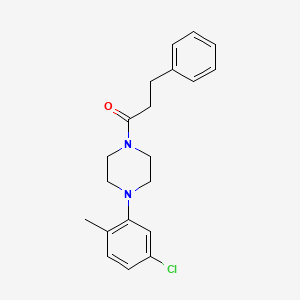
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. CPP has gained significant attention in scientific research due to its potential use in the treatment of various disorders.
作用機序
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.
Biochemical and Physiological Effects
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in rodents. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to modulate the activity of various neurotransmitters, leading to changes in neuronal activity and behavior.
実験室実験の利点と制限
One advantage of using 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its well-defined chemical structure and synthesis method. This allows for accurate dosing and reproducibility of results. However, one limitation is that 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has not been extensively studied in humans, and its safety and efficacy in clinical settings are unknown.
将来の方向性
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine neurotransmission. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant properties. Additionally, further research is needed to determine the safety and efficacy of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in clinical settings.
合成法
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine.
科学的研究の応用
1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant properties in animal models. 1-(5-chloro-2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to modulate dopamine neurotransmission.
特性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-16-7-9-18(21)15-19(16)22-11-13-23(14-12-22)20(24)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVLSJROYIYIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5682133.png)
![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine](/img/structure/B5682134.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
![1-{1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1,4-diazepane dihydrochloride](/img/structure/B5682154.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)

![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)
![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)